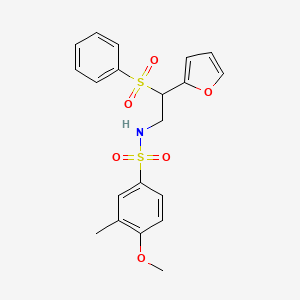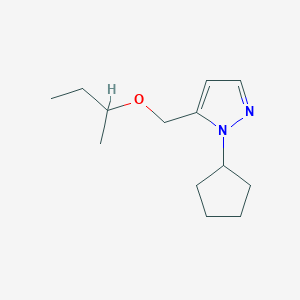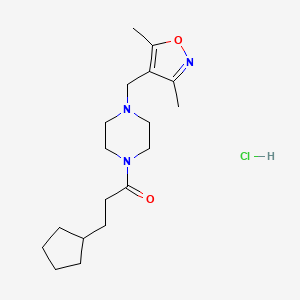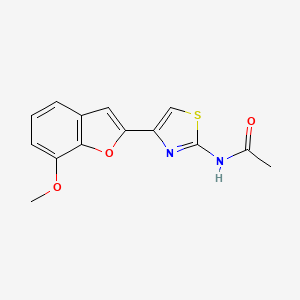
N-(2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)-4-methoxy-3-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)-4-methoxy-3-methylbenzenesulfonamide, commonly known as Furosemide, is a potent loop diuretic that is primarily used to treat edema and hypertension. It is a sulfonamide derivative that acts by inhibiting the Na-K-2Cl co-transporter in the thick ascending limb of the loop of Henle in the kidney, leading to increased excretion of sodium and water.
作用機序
Furosemide acts by inhibiting the Na-K-2Cl co-transporter in the thick ascending limb of the loop of Henle in the kidney. This leads to increased excretion of sodium and water, resulting in diuresis. Furosemide also reduces the reabsorption of calcium and magnesium, leading to increased excretion of these ions. The net effect is a reduction in blood volume and blood pressure.
Biochemical and Physiological Effects
Furosemide has several biochemical and physiological effects. It increases the excretion of sodium, chloride, calcium, and magnesium in the urine, leading to a reduction in blood volume and blood pressure. Furosemide also increases the excretion of potassium, which can lead to hypokalemia in some patients. Furosemide can cause metabolic alkalosis due to increased excretion of bicarbonate ions. It can also cause ototoxicity at high doses.
実験室実験の利点と制限
Furosemide has several advantages for lab experiments. It is a potent diuretic that can be used to induce diuresis in animals. It can also be used to study the effects of diuretics on blood pressure and electrolyte balance. Furosemide has some limitations for lab experiments. It can cause hypokalemia, which can affect the results of experiments. It can also cause metabolic alkalosis, which can affect acid-base balance.
将来の方向性
Furosemide has several potential future directions. It has been suggested that Furosemide may have neuroprotective effects and may be useful in the treatment of stroke and traumatic brain injury. Furosemide has also been studied for its potential use in the treatment of heart failure with preserved ejection fraction. Furosemide has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease.
Conclusion
Furosemide is a potent loop diuretic that has been extensively studied for its diuretic properties. It acts by inhibiting the Na-K-2Cl co-transporter in the thick ascending limb of the loop of Henle in the kidney, leading to increased excretion of sodium and water. Furosemide has several biochemical and physiological effects, including increased excretion of sodium, chloride, calcium, and magnesium in the urine, leading to a reduction in blood volume and blood pressure. Furosemide has several advantages for lab experiments, including its ability to induce diuresis in animals. It also has some limitations, including its potential to cause hypokalemia and metabolic alkalosis. Furosemide has several potential future directions, including its use in the treatment of stroke, heart failure with preserved ejection fraction, and inflammatory diseases.
合成法
Furosemide can be synthesized by reacting 4-methoxy-3-methylbenzenesulfonyl chloride with 2-(furan-2-yl)ethylamine, followed by reaction with phenylsulfonyl chloride. The resulting compound is then reacted with sodium hydroxide to yield Furosemide.
科学的研究の応用
Furosemide has been extensively studied for its diuretic properties, and its efficacy has been demonstrated in the treatment of edema associated with congestive heart failure, liver cirrhosis, and renal disease. It has also been used in the treatment of hypertension, hypercalcemia, and hyperkalemia. Furosemide has been shown to be effective in reducing blood pressure and preventing fluid overload in patients with heart failure. It has also been used in combination with other drugs to treat hypertension.
特性
IUPAC Name |
N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-4-methoxy-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO6S2/c1-15-13-17(10-11-18(15)26-2)29(24,25)21-14-20(19-9-6-12-27-19)28(22,23)16-7-4-3-5-8-16/h3-13,20-21H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFNGPQZCOZAPIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)-4-methoxy-3-methylbenzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-((4-chlorophenyl)sulfonyl)-N-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2543547.png)

![2-(benzo[d]isoxazol-3-yl)-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)acetamide](/img/structure/B2543550.png)



![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4,5-triethoxybenzamide](/img/structure/B2543556.png)

![Ethyl 4-[(2-hydroxybenzyl)amino]benzoate](/img/structure/B2543560.png)

![3-(4-bromophenyl)-7-(morpholinosulfonyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2543562.png)
![1-(Octahydrobenzo[b][1,4]dioxin-6-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2543567.png)